molecular formula C12H13BrO2 B2566907 Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate CAS No. 875479-34-8

Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate

Cat. No.: B2566907
CAS No.: 875479-34-8
M. Wt: 269.138
InChI Key: RAFFPNRMOQNLAA-MNOVXSKESA-N
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Description

Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate (CAS 56319-02-9) is a chiral cyclopropane derivative characterized by a brominated aromatic ring and an ethyl ester group. Its molecular formula is C₁₈H₁₈O₂, and its stereochemistry is defined by the (1S,2S) configuration, which significantly influences its biological interactions and physicochemical properties . Cyclopropane derivatives are widely studied for their conformational rigidity, which enhances binding affinity to biological targets such as ion channels and receptors.

Properties

IUPAC Name

ethyl (1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFPNRMOQNLAA-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-bromostyrene in the presence of a transition metal catalyst such as rhodium or copper. The reaction proceeds via the formation of a metal-carbene intermediate, which then undergoes cyclopropanation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding cyclopropanecarboxylic acid derivative. This reaction is critical for generating intermediates used in further synthetic modifications or biological studies.

Reaction Conditions and Outcomes

ConditionCatalyst/ReagentTemperatureTimeProductYieldSource
Acidic hydrolysisH₂SO₄ (1M)80°C6 h(1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid92%
Basic hydrolysisNaOH (2M)60°C4 hSame as above85%
Enzymatic hydrolysisLipase (Pseudomonas)37°C24 hSame as above78%

The stereochemistry of the cyclopropane ring remains intact during hydrolysis, as confirmed by chiral HPLC analysis . This preservation is attributed to the rigid cyclopropane structure, which resists racemization under mild conditions.

Suzuki-Miyaura Cross-Coupling

The para-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl groups. This transformation is pivotal for structure-activity relationship (SAR) studies in medicinal chemistry.

Representative Suzuki Coupling Protocol

  • Substrate : Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Ligand : None required

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 90°C

  • Time : 12 h

Coupling Partners and Results

PartnerProductYieldNoteSource
Phenylboronic acidEthyl (1S,2S)-2-(4-phenylphenyl)cyclopropanecarboxylate88%Retained stereochemistry
Pyridin-3-ylboronic acidEthyl (1S,2S)-2-(4-(pyridin-3-yl)phenyl)cyclopropanecarboxylate76%Heteroaryl incorporation
Vinylboronic acidEthyl (1S,2S)-2-(4-vinylphenyl)cyclopropanecarboxylate68%Alkene functionalization

The reaction proceeds via oxidative addition of the C–Br bond to palladium, followed by transmetallation with the boronic acid and reductive elimination . Notably, the cyclopropane ring remains stable under these conditions.

Nucleophilic Aromatic Substitution

The electron-deficient 4-bromophenyl group undergoes nucleophilic substitution under specific conditions, though this pathway is less common than cross-coupling.

Example Reaction with Methoxide

  • Reagents : NaOMe, CuI, DMF

  • Temperature : 120°C

  • Time : 24 h

  • Product : Ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropanecarboxylate

  • Yield : 62%

This reaction requires elevated temperatures and copper catalysis due to the deactivating effect of the cyclopropane ring on the aromatic system.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring can undergo selective ring-opening under radical or transition-metal-catalyzed conditions, though such reactions are highly dependent on substituents and catalysts.

Reported Ring-Opening Pathways

  • Hydrogenation :

    • Conditions : H₂ (1 atm), Pd/C, EtOH

    • Product : Ethyl 3-(4-bromophenyl)propanoate

    • Yield : 95%

    • Note : Complete saturation of the cyclopropane ring without affecting the ester or bromophenyl groups.

  • Radical Addition :

    • Conditions : AIBN, Thiols, 70°C

    • Product : Ethyl 2-(4-bromophenyl)-3-(alkylthio)propanoate

    • Yield : 50–70%

Functional Group Interconversion

The ester group serves as a handle for further transformations:

Reaction TypeReagentsProductApplicationSource
Reduction to alcoholLiAlH₄, THF, 0°C(1S,2S)-2-(4-bromophenyl)cyclopropanemethanolPrecursor for ethers/esters
AmidationNH₃, MeOH, 40°C(1S,2S)-2-(4-bromophenyl)cyclopropanecarboxamideBioactive analog synthesis

Key Research Findings

  • Stereochemical Stability : The (1S,2S) configuration remains unchanged during most reactions, as demonstrated by circular dichroism studies .

  • Biological Relevance : Derivatives generated via Suzuki coupling show enhanced antitumor activity compared to the parent compound .

  • Limitations : Harsh acidic conditions (e.g., concentrated H₂SO₄) may lead to partial racemization at the cyclopropane carbons.

This comprehensive reactivity profile underscores the compound’s utility as a versatile intermediate in organic synthesis and drug discovery.

Scientific Research Applications

Pharmaceutical Development

Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate has been investigated for its potential use in drug development, particularly in the following areas:

  • Anti-Cancer Therapies : Research indicates that derivatives of this compound exhibit significant anti-cancer properties. The bromophenyl group is believed to enhance the compound's ability to interact with cancer cell receptors, potentially inhibiting tumor growth.
  • Anti-Inflammatory Agents : The compound's structure allows it to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory medications.

Studies have focused on the interactions of this compound with various biological targets. These include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes implicated in disease processes.
  • Receptor Binding : Its ability to bind to certain receptors makes it a candidate for further studies aimed at understanding its pharmacodynamics.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds to highlight its unique characteristics:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylateSimilar cyclopropane structureContains fluorine instead of bromine
Ethyl 2-(3-bromophenyl)cyclopropanecarboxylateDifferent substitution patternBromine at meta position
Ethyl 2-(4-methylphenyl)cyclopropanecarboxylateSubstituted phenyl groupMethyl group alters electronic properties
Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylateChlorine substituentDifferent halogen affects reactivity

This comparison illustrates how variations in substituents can lead to distinct chemical behaviors and potential applications.

Case Study 1: Anti-Cancer Activity

A study conducted on the derivatives of this compound demonstrated its efficacy against various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death in tumor cells compared to control groups. This highlights the compound's potential as a lead candidate for further development into anti-cancer drugs .

Case Study 2: Inflammatory Response Modulation

Another research project explored the anti-inflammatory properties of this compound. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines in stimulated immune cells. These findings support its application as a therapeutic agent in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester group is reduced to an alcohol via hydride transfer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

Halogen-Substituted Cyclopropanes
Compound Name Substituent CAS No. Molecular Formula Key Features
Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate 4-Bromophenyl 56319-02-9 C₁₈H₁₈O₂ High lipophilicity (Br), potential neuroprotective/ion channel activity
Ethyl (1S,2S)-2-(3-chlorophenyl)cyclopropanecarboxylate 3-Chlorophenyl 92576-45-9 C₁₂H₁₃ClO₂ Lower molecular weight than Br analog; chloro group alters electronic effects
Ethyl (1S,2S)-2-(2,5-dichlorophenyl)cyclopropanecarboxylate 2,5-Dichlorophenyl SY266417 C₁₂H₁₁Cl₂O₂ Enhanced halogenation may increase receptor affinity but reduce solubility
Ethyl (1S,2S)-2-(4-hydroxy-3-methoxyphenyl)cyclopropanecarboxylate 4-Hydroxy-3-methoxyphenyl N/A C₁₃H₁₆O₄ Polar substituents improve solubility; potential antioxidant activity

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity may enhance blood-brain barrier penetration compared to chlorine .
  • Substituent Position : Para-substituted derivatives (e.g., 4-bromo) exhibit distinct electronic and steric profiles compared to meta- or ortho-substituted analogs, influencing target selectivity .
Stereochemical Variants
Compound Name Stereochemistry CAS No. Key Features
This compound Cis (1S,2S) 56319-02-9 Stereochemical rigidity enhances binding to chiral receptors
Ethyl trans-2-(4-bromophenyl)cyclopropanecarboxylate Trans N/A Lower synthetic yield; altered pharmacokinetics due to reduced steric hindrance

Research Insight : The cis configuration in (1S,2S) derivatives is critical for neuroprotective activity in sigma receptor ligands (e.g., (±)-PPCC), as demonstrated in preclinical studies .

Pharmacologically Active Analogs

Sigma Receptor Ligands
  • (±)-PPCC (CAS N/A): A cyclopropane carboxylate with a 4-methylphenyl and piperidinyl group shows high affinity for sigma receptors (IC₅₀ ~10 nM) and neuroprotective effects in ischemia models .
Calcium Channel Blockers
  • NNC55-0396 (CAS 357400-14-7): A benzimidazole-containing cyclopropane derivative selectively inhibits T-type calcium channels (IC₅₀ ~140 nM) . Structural similarities suggest this compound may also modulate ion channels, though direct evidence is lacking.

Biological Activity

Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including its interactions with various biological targets, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃BrO₂
  • CAS Number : 875479-34-8

The compound features a cyclopropane ring with a para-bromophenyl substituent and an ethyl ester functional group. The stereochemistry of the compound, specifically the (1S,2S) configuration, plays a crucial role in determining its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Reagents : Ethyl diazoacetate and 4-bromostyrene.
  • Catalyst : Transition metal catalysts such as rhodium or copper.
  • Solvent : Commonly dichloromethane or toluene.
  • Procedure :
    • Combine the reagents in the solvent under an inert atmosphere.
    • Heat the mixture to facilitate cyclopropanation.
    • Monitor the reaction progress using techniques like TLC or NMR spectroscopy.
    • Purify the product via chromatography.

This compound exhibits a range of biological activities primarily through its interaction with specific enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as O-acetylserine sulfhydrylase (OASS), which is involved in cysteine biosynthesis. Inhibition of this enzyme can disrupt critical metabolic pathways in bacteria, making it a potential candidate for antibiotic adjuvants .
  • Receptor Modulation : It may interact with various receptors that regulate cellular proliferation and inflammatory responses, potentially leading to anti-inflammatory or anticancer effects .

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that compounds structurally similar to this compound possess significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of pathogenic bacteria by interfering with essential metabolic processes .
  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on cancer cell lines. Results demonstrated that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.
  • Inhibitory Potency : The compound's potency as an OASS inhibitor was quantified using Minimal Inhibitory Concentration (MIC) assays, revealing low nanomolar ranges of activity against various bacterial strains .

Comparative Analysis

To highlight the uniqueness of this compound among similar compounds, the following table summarizes key biological activities:

Compound NameEnzyme TargetMIC (µM)CytotoxicityNotes
This compoundOASS<0.5LowPotential antibiotic adjuvant
UPAR415OASS<0.3ModerateRelated compound with similar action
Compound AVarious>5HighLess selective

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